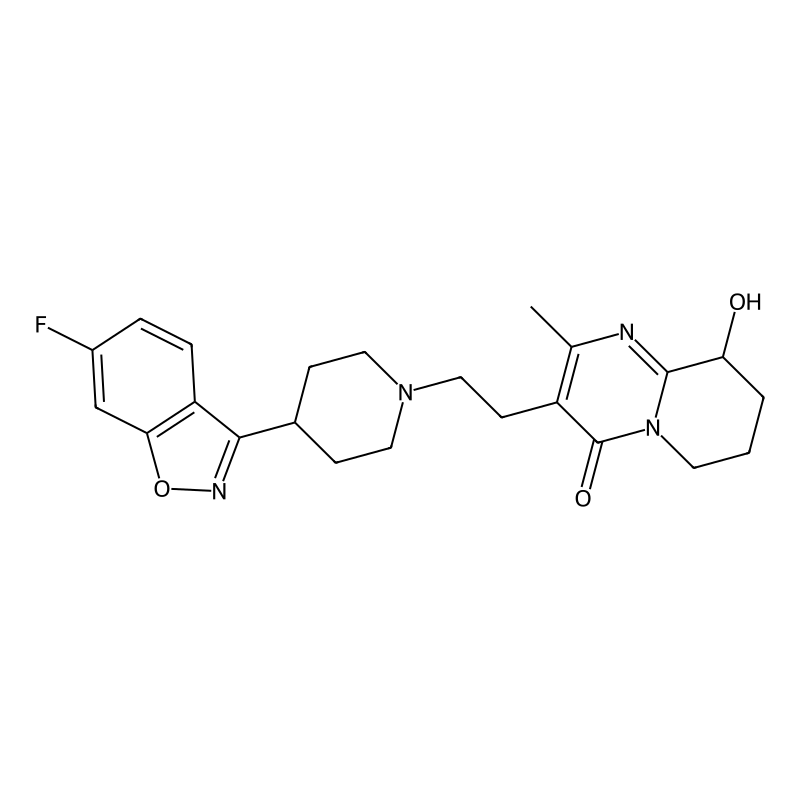

Paliperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH

2.97e-01 g/L

Synonyms

Canonical SMILES

Paliperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. It is the active metabolite of risperidone and functions as a central dopamine Type 2 receptor antagonist and serotonin Type 2 receptor antagonist. Although the exact mechanism of action remains unclear, it is believed that paliperidone exerts its therapeutic effects through a combination of dopaminergic and serotonergic antagonism, which helps alleviate the positive and negative symptoms of psychosis . The chemical formula for paliperidone is , and it has a molar mass of approximately 426.492 g/mol .

The precise mechanism by which paliperidone exerts its antipsychotic effect remains unclear. However, it is believed to involve antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system []. These receptors play a role in regulating mood, thought processes, and behavior. By blocking their activity, paliperidone may help to alleviate the symptoms of schizophrenia and schizoaffective disorder.

Treatment of Schizophrenia and Schizoaffective Disorder:

- Efficacy: Paliperidone, both oral and long-acting injectable (LAI) formulations, are approved for the treatment of schizophrenia and schizoaffective disorder. Numerous studies have demonstrated its effectiveness in reducing positive and negative symptoms, improving overall functioning, and preventing relapses. [, , ]

- Mechanism of action: Paliperidone acts as a dopamine D2 receptor antagonist and serotonin 5HT2A receptor antagonist, modulating these neurotransmitter systems implicated in schizophrenia and schizoaffective disorder.

- Comparative advantages: Compared to older antipsychotics, paliperidone exhibits a lower risk of extrapyramidal side effects (EPS) while maintaining similar efficacy. [] Additionally, long-acting injectable paliperidone palmitate can improve medication adherence and reduce relapse rates, particularly in individuals with difficulty adhering to oral medication regimens. []

Bipolar Disorder:

- Limited evidence: Although not currently approved for bipolar disorder, some research suggests paliperidone may be beneficial in specific cases, such as for bipolar depression or mixed episodes.

- Further investigation needed: More research is needed to determine the efficacy and safety of paliperidone in larger and more diverse bipolar disorder populations. []

Other Potential Applications:

- Autism spectrum disorder (ASD): Preliminary research suggests paliperidone may improve irritability and repetitive behaviors in some individuals with ASD, but further studies are needed. []

- Attention deficit hyperactivity disorder (ADHD): Similar to ASD, limited research indicates potential benefits of paliperidone in managing ADHD symptoms, but more robust evidence is required. []

Important Note:

- This information is for educational purposes only and should not be interpreted as medical advice. Please consult with a qualified healthcare professional for any questions or concerns regarding paliperidone or its use in specific conditions.

Paliperidone undergoes limited metabolism in the body, with about 59% of an administered dose being excreted unchanged in urine. The primary metabolic pathways include dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission, each accounting for less than 10% of the dose . Notably, paliperidone does not rely heavily on cytochrome P450 enzymes for its metabolism, indicating a unique metabolic profile compared to other drugs .

Paliperidone exhibits significant biological activity through its interactions with various neurotransmitter receptors:

The binding affinity of paliperidone to various receptors indicates its potential efficacy in treating psychiatric disorders while also highlighting possible side effects such as sedation and extrapyramidal symptoms .

The synthesis of paliperidone typically involves several steps starting from risperidone. Key methodologies include:

- Hydroxylation: The conversion of risperidone to paliperidone through hydroxylation at the 9-position.

- Purification: Following synthesis, purification processes such as crystallization or chromatography are employed to isolate paliperidone from by-products.

- Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound .

Paliperidone is primarily indicated for:

- Schizophrenia: It helps manage both acute episodes and long-term treatment.

- Schizoaffective Disorder: Effective in treating mood-related symptoms associated with schizophrenia.

- Long-Acting Injectable Formulations: Paliperidone palmitate provides extended-release options for patients requiring consistent therapeutic levels without daily dosing .

Paliperidone has been studied for its interactions with various drugs and substances:

- Centrally Acting Drugs: Caution is advised when used alongside other central nervous system depressants due to potential additive effects .

- Cytochrome P450 Interactions: Unlike many other medications, paliperidone does not significantly inhibit or induce cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions via this metabolic pathway .

- Food Effects: The absorption of paliperidone can be increased by food intake, highlighting the importance of considering dietary factors during treatment .

Paliperidone shares similarities with several other antipsychotic medications. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Risperidone | Dopamine D2 antagonist; serotonin 5-HT2A antagonist | Parent compound; has a broader metabolic profile |

| Olanzapine | Dopamine D2 antagonist; serotonin 5-HT2A antagonist | Higher affinity for serotonin receptors; sedative effects |

| Quetiapine | Dopamine D2 antagonist; serotonin 5-HT2A antagonist | Unique ability to modulate norepinephrine levels |

| Aripiprazole | Partial agonist at dopamine D2 receptors; serotonin 5-HT1A agonist | Unique mechanism as a partial agonist |

Paliperidone's uniqueness lies in its specific receptor binding profile and limited metabolism compared to these compounds. It offers a distinct therapeutic approach with specific efficacy in managing schizophrenia without extensive hepatic metabolism, making it suitable for patients with varying metabolic capacities .

Dopaminergic Receptor Antagonism: D₂ versus D₃ Selectivity Profiles

Paliperidone demonstrates preferential binding to dopamine D₂ receptors over D₃ subtypes, a selectivity profile that underpins its antipsychotic efficacy while potentially mitigating extrapyramidal side effects. Quantitative receptor affinity analyses reveal dissociation constant ($$K_i$$) values of 1.6–2.8 nM for D₂ receptors compared to 3.5–7.5 nM for D₃ receptors, indicating approximately 2–4 times greater affinity for the D₂ subtype [3]. This differential binding arises from structural variations in the orthosteric binding pocket between receptor subtypes, particularly within transmembrane domains 2 and 3, where paliperidone’s hydroxy metabolite group forms hydrogen bonds with D₂-specific residues [3].

The clinical ramifications of this selectivity profile are twofold:

- Antipsychotic Efficacy: D₂ receptor occupancy exceeding 65% correlates with symptom reduction in schizophrenia, achievable at paliperidone serum concentrations of 15–25 ng/mL [4].

- Receptor Subtype Modulation: While D₃ receptors modulate limbic dopamine pathways associated with cognitive and emotional processing, paliperidone’s lower D₃ affinity may preserve certain pro-cognitive dopaminergic functions [3].

Comparative molecular dynamics simulations suggest paliperidone’s tricyclic structure adopts distinct conformations when bound to D₂ versus D₃ receptors, with torsional angles varying by 12–15° in the piperidine ring—a critical determinant of binding kinetics [3].

Serotonergic Modulation: 5-HT₂A/5-HT₇ Receptor Interactions

The compound’s serotonergic activity features dual modulation of 5-HT₂A and 5-HT₇ receptors, creating a unique neuromodulatory signature. Binding assays demonstrate 0.83–1.21 nM affinity for 5-HT₂A receptors versus 2.7–10 nM for 5-HT₇ subtypes, establishing a 3–12 fold preferential binding to the 5-HT₂A site [3]. This pharmacodynamic profile contributes to paliperidone’s classification as a serotonin-dopamine antagonist (SDA), with specific mechanistic consequences:

| Receptor | $$K_i$$ (nM) | Functional Effect |

|---|---|---|

| 5-HT₂A | 0.83–1.21 | Cortical dopamine regulation |

| 5-HT₇ | 2.7–10 | Circadian rhythm modulation |

The 5-HT₂A antagonism normalizes mesocortical dopamine hypofunction through disinhibition of prefrontal pyramidal neurons, addressing negative and cognitive symptoms of schizophrenia [3]. Concurrent 5-HT₇ blockade may influence hippocampal neurogenesis and circadian entrainment, though clinical correlates remain under investigation [3]. Molecular modeling reveals paliperidone’s fluorophenyl group forms π-π interactions with Phe339 in the 5-HT₂A binding pocket, while its hydroxy group hydrogen-bonds to Ser159—interactions less optimally aligned in 5-HT₇ receptors [3].

Adrenergic and Histaminergic Receptor Cross-Reactivity

Paliperidone’s pharmacological promiscuity extends to adrenergic α₁/α₂ and histaminergic H₁ receptors, with binding profiles quantified as follows:

- α₁-Adrenergic: $$K_i$$ = 2.5–11 nM

- α₂-Adrenergic: $$K_i$$ = 3.9–80 nM

- H₁-Histaminergic: $$K_i$$ = 3.4–34 nM [1] [3]

These interactions occur through distinct mechanistic pathways:

- α₁ antagonism involves competitive displacement of noradrenaline at extracellular loop 2, potentially contributing to vasodilation

- H₁ binding utilizes the compound’s aliphatic side chain to interact with His450 in the receptor’s transmembrane domain [3]

Notably, paliperidone shows 30–40% lower α₁ affinity compared to risperidone, possibly explaining differential cardiovascular effects between the two agents [3]. The clinical significance of these off-target bindings remains partially characterized, though preclinical models suggest α₂ antagonism may enhance prefrontal norepinephrine release during cognitive tasks [3].

Comparative Pharmacodynamics: Paliperidone versus Risperidone Binding Ratios

The metabolic relationship between paliperidone and risperidone belies significant pharmacodynamic distinctions, particularly in serotonin-dopamine binding ratios:

$$

\text{5-HT}{2A}\text{/D}2\text{ Affinity Ratio} = \frac{Ki(\text{D}2)}{Ki(\text{5-HT}{2A})}

$$

For paliperidone, this ratio averages 0.43 versus 0.07 for risperidone under equivalent experimental conditions [3]. This 6-fold difference stems from paliperidone’s relatively weaker 5-HT₂A affinity (1.21 vs. 0.15 nM) coupled with stronger D₂ binding (1.6 vs. 3.4 nM) [3]. The clinical translation of these ratios manifests in:

- Receptor Occupancy Dynamics: Paliperidone achieves 75–80% D₂ occupancy at therapeutic doses versus 85–90% for risperidone

- Mitochondrial Interactions: Risperidone demonstrates 40% greater inhibition of complex I electron transport chain activity in neuronal mitochondria [3]

Structural analyses attribute these differences to paliperidone’s hydroxyl group, which reduces membrane permeability and alters binding pocket orientation compared to risperidone’s non-hydroxylated structure [3].

Key Synthetic Pathways for Paliperidone Production

The synthesis of paliperidone involves multiple strategic approaches, with the most efficient methodologies focusing on the coupling of benzisoxazole derivatives with pyridopyrimidinone intermediates. The primary synthetic route involves the nucleophilic substitution reaction between 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one and 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride [1] [2] [3]. This reaction represents the key carbon-nitrogen bond formation that constructs the paliperidone molecular framework.

The traditional synthesis pathway begins with the preparation of the pyridopyrimidinone intermediate through a multi-step process involving 2-aminopyridine and acetylbutyrolactone under acidic conditions, followed by chlorination with thionyl chloride and subsequent hydrogenation to introduce the hydroxyl functionality [3]. The benzisoxazole component is typically prepared through established synthetic routes involving fluorinated aromatic precursors.

Alternative synthetic approaches have been developed to overcome limitations in the conventional methodology. One notable approach involves the use of compound 5a as a key intermediate, which can be converted to paliperidone through variants involving oximation and deoximation reactions [4]. This pathway provides higher conversion rates compared to traditional methods, which typically achieve only 50% yield when utilizing the direct approach with 9-hydroxy functionality present from the beginning of the synthesis.

DBU-Catalyzed N-Alkylation Optimization Strategies

The implementation of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst in the N-alkylation reaction represents a significant advancement in paliperidone synthesis efficiency [2] [5] [6]. DBU, functioning as a non-nucleophilic base and catalyst, facilitates the nucleophilic substitution reaction between the pyridopyrimidinone intermediate and the benzisoxazole component with enhanced selectivity and reduced reaction times.

The optimal DBU-catalyzed conditions involve the use of 1-2 mol% DBU loading relative to the substrate, with methanol serving as the solvent and diisopropylamine as the primary base [2]. The reaction proceeds at 60°C for 12-16 hours, representing a significant improvement over conventional methods that require 22-24 hours at similar temperatures. The DBU catalyst enhances the nucleophilicity of the piperidine nitrogen, facilitating more efficient N-alkylation while minimizing side reactions.

Critical optimization parameters for the DBU-catalyzed process include precise control of the base-to-substrate ratio, maintaining diisopropylamine at 2.1:1 molar ratio relative to the substrate [2]. Temperature control is essential, as elevated temperatures can lead to increased formation of oxidative impurities, particularly the 9-oxo derivative. The reaction atmosphere must be maintained under nitrogen protection to prevent unwanted oxidation reactions.

The DBU-catalyzed methodology demonstrates superior yield and purity profiles compared to conventional approaches. Under optimized conditions, the reaction achieves 85% yield with greater than 97% purity by high-performance liquid chromatography analysis [2]. This represents a substantial improvement over traditional methods that typically achieve 72-85% yield with 85-88% purity, requiring additional purification steps to meet pharmaceutical standards.

Benzisoxazole Scission Techniques

Benzisoxazole scission represents one of the four primary metabolic pathways identified for paliperidone degradation and serves as a critical consideration in both synthetic optimization and purification processes [7]. The scission of the benzisoxazole ring system occurs through hydrolytic cleavage, typically involving nucleophilic attack at the carbon-nitrogen bond within the isoxazole ring.

The mechanism of benzisoxazole scission involves the formation of intermediate species that can undergo further transformation through glucuronidation or additional hydroxylation reactions [7]. In the context of paliperidone synthesis, understanding and controlling benzisoxazole scission is crucial for minimizing impurity formation and optimizing reaction conditions.

Synthetic strategies to minimize unwanted benzisoxazole scission include careful pH control during reaction and work-up procedures, as acidic or strongly basic conditions can promote ring opening. The use of mild reaction conditions, particularly in the DBU-catalyzed approach, helps preserve the benzisoxazole ring integrity while allowing the desired N-alkylation to proceed efficiently.

Temperature control plays a critical role in preventing benzisoxazole scission during synthesis. Elevated temperatures above 65°C can increase the rate of ring opening, leading to the formation of degradation products that must be removed during purification. The optimized DBU-catalyzed process operates at 60°C, providing an optimal balance between reaction efficiency and benzisoxazole stability.

Industrial-Scale Purification Processes

The industrial purification of paliperidone requires sophisticated methodologies to achieve the stringent purity specifications required for pharmaceutical applications. The target purity for pharmaceutical-grade paliperidone is greater than 99.5%, with individual impurity levels not exceeding 0.1% according to regulatory guidelines [8] [9].

The primary industrial purification approach involves a multi-step process combining crystallization, extraction, and chromatographic techniques. Initial crude paliperidone, typically containing 95-98% purity, undergoes treatment through salt formation followed by base regeneration to achieve enhanced purity levels [8]. This process involves the formation of pharmaceutically acceptable salts such as hydrochloride, which facilitates selective crystallization and impurity removal.

Crystallization optimization represents a critical component of industrial purification, with careful selection of solvent systems and temperature profiles. Common crystallization solvents include isopropanol, ethanol, and methanol, either alone or in combination with water [8]. The crystallization process must be carefully controlled to prevent the formation of degradation products, particularly the 9-oxo derivative that can form at elevated temperatures.

Critical Impurity Removal: Process-Related Contaminants

The identification and removal of process-related contaminants represents a fundamental challenge in paliperidone purification. The primary impurities include unreacted starting materials, side products from the N-alkylation reaction, and degradation products formed during synthesis or purification processes [2] [8].

Compound 8 and Compound 9 represent the most significant process-related impurities requiring removal during purification [2]. Compound 8 typically consists of unreacted starting material from incomplete N-alkylation reactions, while Compound 9 represents side products formed during the coupling reaction. These impurities can be effectively removed through selective crystallization and extraction procedures.

The 9-oxo derivative, commonly referred to as PLP-Ceto, represents a particularly challenging impurity formed through oxidation of the 9-hydroxy group [8]. This impurity formation is promoted by elevated temperatures during crystallization, particularly when using isopropanol at 80-85°C. The formation of PLP-Ceto necessitates multiple recrystallization steps and careful temperature control to achieve acceptable purity levels.

Nitro and carbamate derivatives, designated as PLP-NO and PLP-Car respectively, represent additional process-related impurities that require specific removal strategies [8]. These impurities can be selectively removed through appropriate crystallization conditions and solvent selection, though complete elimination may require specialized purification techniques.

The industrial purification process incorporates activated carbon treatment as a critical step for removing colored impurities and trace contaminants [8]. The activated carbon treatment is typically performed at temperatures between 20-80°C for periods ranging from 15 minutes to 2 hours, depending on the specific impurity profile and required purity specifications.

Advanced purification methodologies involve the use of chromatographic techniques for achieving ultra-high purity specifications. High-performance liquid chromatography can be employed for both analytical monitoring and preparative purification, particularly for removing closely related impurities with similar physicochemical properties.

The overall industrial purification process typically achieves 99.85% purity with individual impurity levels below 0.05%, meeting the most stringent pharmaceutical requirements [2]. The process yield through purification is approximately 60% overall, representing an acceptable balance between purity achievement and economic viability for large-scale production.

| Optimization Parameter | Conventional Method | DBU-Optimized Method | Industrial Scale |

|---|---|---|---|

| DBU Loading (mol%) | Not used | 1-2 | 1.5 |

| Reaction Temperature (°C) | 60-65 | 60 | 60 |

| Reaction Time (h) | 22-24 | 12-16 | 14-16 |

| Yield (%) | 72-85 | 85 | 60 (overall) |

| Purity (HPLC, %) | 85-88 | 97+ | 99.85 |

| Impurity Type | Chemical Identity | Formation Mechanism | Typical Level (%) | Removal Strategy |

|---|---|---|---|---|

| Compound 8 | Unreacted starting material | Incomplete N-alkylation | 0.05-0.1 | Crystallization |

| Compound 9 | N-alkylation side product | Side reaction during coupling | 0.05-0.1 | Acid-base extraction |

| PLP-Ceto | 9-oxo-Paliperidone | High temperature oxidation | 0.1-0.3 | Low temperature crystallization |

| PLP-NO | Nitro derivative | Nitration side reaction | 0.02-0.05 | Selective crystallization |

| PLP-Car | Carbamate derivative | Carbamate formation | 0.02-0.05 | Chromatographic purification |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.95 (est)

1.8

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Invega is indicated for the treatment of schizophrenia in adults and in adolescents 15 years and older. Invega is indicated for the treatment of schizoaffective disorder in adults.

Livertox Summary

Drug Classes

Therapeutic Uses

Invega (paliperidone) Extended-Release Tablets are indicated for the treatment of schizophrenia. The efficacy of Invega in schizophrenia was established in three 6-week trials in adults and one 6-week trial in adolescents, as well as one maintenance trial in adults. /Included in US product label/

Invega (paliperidone) Extended-Release Tablets are indicated for the treatment of schizoaffective disorder as monotherapy and an adjunct to mood stabilizers and/or antidepressant therap. The efficacy of Invega in schizoaffective disorder was established in two 6-week trials in adults. /Included in US product label/

Invega Sustenna (paliperidone palmitate) is indicated for the treatment of schizophrenia. Efficacy was established in four short-term studies and one longer-term study in adults. /Paliperidone palmitate; Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX13 - Paliperidone

Mechanism of Action

The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors.

Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

One week following administration of a single oral dose of 1 mg immediate-release 14C-paliperidone to 5 healthy volunteers, 59% (range 51% – 67%) of the dose was excreted unchanged into urine, 32% (26% – 41%) of the dose was recovered as metabolites, and 6% – 12% of the dose was not recovered.

487 L

The absolute oral bioavailability of paliperidone following Invega administration is 28%. Administration of a 12 mg paliperidone extended-release tablet to healthy ambulatory subjects with a standard high-fat/high-caloric meal gave mean Cmax and AUC values of paliperidone that were increased by 60% and 54%, respectively, compared with administration under fasting conditions. Clinical trials establishing the safety and efficacy of Invega were carried out in subjects without regard to the timing of meals. While Invega can be taken without regard to food, the presence of food at the time of Invega administration may increase exposure to paliperidone. Based on a population analysis, the apparent volume of distribution of paliperidone is 487 L. The plasma protein binding of racemic paliperidone is 74%.

Following a single dose, the plasma concentrations of paliperidone gradually rise to reach peak plasma concentration (Cmax) approximately 24 hours after dosing. The pharmacokinetics of paliperidone following Invega administration are dose-proportional within the available dose range. The terminal elimination half-life of paliperidone is approximately 23 hours. Steady-state concentrations of paliperidone are attained within 4-5 days of dosing with Invega in most subjects. The mean steady-state peak:trough ratio for an Invega dose of 9 mg was 1.7 with a range of 1.2-3.1.

One week following administration of a single oral dose of 1 mg immediate-release (14)C-paliperidone to 5 healthy volunteers, 59% (range 51% - 67%) of the dose was excreted unchanged into urine, 32% (26% - 41%) of the dose was recovered as metabolites, and 6% - 12% of the dose was not recovered. Approximately 80% of the administered radioactivity was recovered in urine and 11% in the feces.

Paliperidone is excreted in human breast milk.

For more Absorption, Distribution and Excretion (Complete) data for Paliperidone (7 total), please visit the HSDB record page.

Metabolism Metabolites

Four primary metabolic pathways have been identified in vivo, none of which could be shown to account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.

Although in vitro studies suggested a role for CYP2D6 and CYP3A4 in the metabolism of paliperidone, in vivo results indicate that these isozymes play a limited role in the overall elimination of paliperidone.

Paliperidone is a known human metabolite of risperidone.

Associated Chemicals

Wikipedia

1,2-Dibromopropane

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS: Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Invega Sustenna is not approved for use in patients with dementia-related psychosis. /Paliperidone palmitate/

Hypersensitivity reactions, including anaphylactic reactions and angioedema, have been observed in patients receiving risperidone or paliperidone. Paliperidone is therefore contraindicated in patients with a known hypersensitivity to paliperidone, risperidone, or any ingredient in the paliperidone formulation.

An increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that paliperidone is not approved for the treatment of patients with dementia-related psychosis.

For more Drug Warnings (Complete) data for Paliperidone (32 total), please visit the HSDB record page.

Biological Half Life

The median apparent half-life of paliperidone following Invega Sustenna single-dose administration over the dose range of 39 mg - 234 mg ranged from 25 days - 49 days. /Paliperidone palmitate/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

LC/MS/MS determination with risperidone in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Store at room temperature (25 °C, 77 °F); excursions between 15 °C and 30 °C (between 59 °F and 86 °F) are permitted. /Paliperidone palmitate/

Interactions

Potential pharmacologic interaction (possible disruption of body temperature regulation); use paliperidone with caution in patients concurrently receiving drugs with anticholinergic activity.

Potential pharmacologic interaction /when used with othe CNS agents/ (additive CNS effects).Use with caution.

Potential pharmacologic interaction (additive CNS effects). Avoid alcoholic beverages during paliperidone therapy.

For more Interactions (Complete) data for Paliperidone (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Urichuk L, Prior TI, Dursun S, Baker G: Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Curr Drug Metab. 2008 Jun;9(5):410-8. [PMID:18537577]

FDA Approved Drug Products: Invega (paliperidone) extended-release tablets

FDA Approved Drug Products: Invega Trinza (paliperidone palmitate) extended-release suspension for intramuscular injection

FDA Approved Drug Products: Invega Sustenna (paliperidone palmitate) extended-release suspension for intramuscular injection

FDA Approved Drug Products: Invega Hafyera (paliperidone palmitate) extended-release suspension for gluteal intramuscular injection